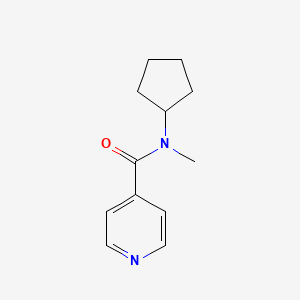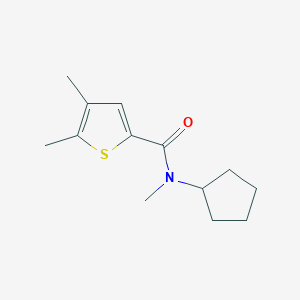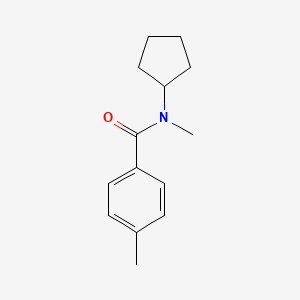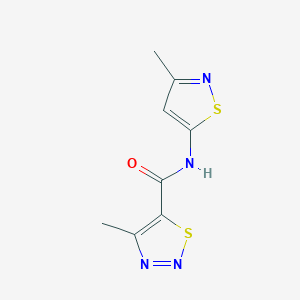
N-cyclopentyl-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methylpyridine-4-carboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dental and medical fields. CPP-ACP is a derivative of casein phosphopeptide, which is a protein found in milk. It was first synthesized in the 1990s and has since been studied extensively for its various properties.
Mécanisme D'action
N-cyclopentyl-N-methylpyridine-4-carboxamide works by binding to calcium ions in the saliva and becoming incorporated into the tooth enamel. Once incorporated, it helps to remineralize the tooth enamel by supplying calcium and phosphate ions. This process helps to prevent tooth decay and strengthen teeth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of calcium and phosphate ions in the saliva, which helps to remineralize the tooth enamel. It has also been shown to have an antibacterial effect, which helps to prevent the growth of bacteria that cause tooth decay.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N-methylpyridine-4-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations as well. It is relatively expensive compared to other compounds, and its effects can be influenced by various factors such as pH and temperature.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-N-methylpyridine-4-carboxamide. One potential direction is the development of new dental products that incorporate this compound to prevent tooth decay and strengthen teeth. Another potential direction is the use of this compound in drug delivery systems for the treatment of bone-related diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
N-cyclopentyl-N-methylpyridine-4-carboxamide is synthesized through the reaction of cyclopentylamine, methylpyridine-4-carboxylic acid, and N,N'-dicyclohexylcarbodiimide. The reaction results in the formation of this compound, which is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclopentyl-N-methylpyridine-4-carboxamide has been extensively studied for its potential applications in dental and medical fields. In dentistry, this compound has been shown to have a significant effect on the remineralization of teeth. It has been incorporated into various dental products such as toothpaste and mouthwash to help prevent tooth decay and strengthen teeth. In medicine, this compound has been studied for its potential use in drug delivery systems. Its ability to bind to calcium ions makes it an ideal candidate for delivering drugs to the bones.
Propriétés
IUPAC Name |
N-cyclopentyl-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(11-4-2-3-5-11)12(15)10-6-8-13-9-7-10/h6-9,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLECRGKXHVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)


![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)

